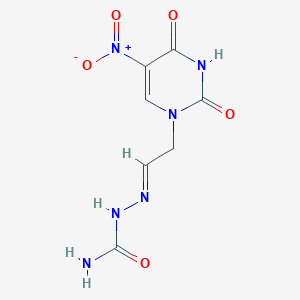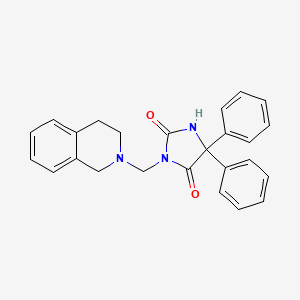
5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a benzyloxy group at the 5-position, a bromine atom at the 8-position, and a methyl group at the 2-position of the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the bromination of 5-(benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline using N-bromosuccinimide (NBS) under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical processes within cells .
Comparison with Similar Compounds
5-(Benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom at the 8-position.
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyloxy group at the 5-position.
5-(Benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 2-position.
Uniqueness: The presence of both the benzyloxy group and the bromine atom in 5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties, such as enhanced reactivity and potential for diverse functionalization. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
88493-70-3 |
|---|---|
Molecular Formula |
C17H18BrNO |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
8-bromo-2-methyl-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18BrNO/c1-19-10-9-14-15(11-19)16(18)7-8-17(14)20-12-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
InChI Key |
NIKWZYWVKOEUPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C=CC(=C2C1)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine](/img/structure/B12915519.png)



![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)



